molecular formula C16H16Br2 B14449657 1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) CAS No. 74844-03-4

1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene)

Cat. No.: B14449657
CAS No.: 74844-03-4
M. Wt: 368.11 g/mol
InChI Key: NVHRSVWSBNUQFM-UHFFFAOYSA-N
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Description

1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) is an organic compound with the molecular formula C14H12Br2. It is also known by other names such as 1,2-Dibromo-1,2-diphenylethane and Stilbene dibromide . This compound is characterized by the presence of two bromine atoms attached to an ethane backbone, which is further connected to two 3-methylbenzene groups. It is a derivative of ethane and benzene, making it a significant compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) typically involves the bromination of ethane derivatives. One common method involves the reaction of 1,2-dibromoethane with 3-methylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants, 1,2-dibromoethane and 3-methylbenzene, are fed into the reactor where they undergo bromination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethane derivatives, while reduction reactions can produce ethane with different functional groups .

Scientific Research Applications

1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) is unique due to the presence of methyl groups on the benzene rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

74844-03-4

Molecular Formula

C16H16Br2

Molecular Weight

368.11 g/mol

IUPAC Name

1-[1,2-dibromo-2-(3-methylphenyl)ethyl]-3-methylbenzene

InChI

InChI=1S/C16H16Br2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-16H,1-2H3

InChI Key

NVHRSVWSBNUQFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)Br)Br

Origin of Product

United States

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